3-{[(5-bromopyrimidin-2-yl)oxy]methyl}-N-(3-methoxyphenyl)piperidine-1-carboxamide
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Overview
Description
3-{[(5-bromopyrimidin-2-yl)oxy]methyl}-N-(3-methoxyphenyl)piperidine-1-carboxamide is a complex organic compound with a unique structure that includes a bromopyrimidine moiety, a methoxyphenyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5-bromopyrimidin-2-yl)oxy]methyl}-N-(3-methoxyphenyl)piperidine-1-carboxamide typically involves multiple steps, including the formation of the bromopyrimidine core, the attachment of the oxymethyl group, and the coupling with the methoxyphenyl piperidine carboxamide. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[(5-bromopyrimidin-2-yl)oxy]methyl}-N-(3-methoxyphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-{[(5-bromopyrimidin-2-yl)oxy]methyl}-N-(3-methoxyphenyl)piperidine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(5-bromopyrimidin-2-yl)oxy]methyl}-N-(3-methoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The bromopyrimidine moiety may interact with nucleic acids or proteins, while the methoxyphenyl group can influence the compound’s binding affinity and specificity. The piperidine ring may contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine: A simpler analog with similar bromopyrimidine moiety.
2-Methoxy-3-pyridinylboronic acid: Contains a methoxy group and a pyridine ring, similar to the methoxyphenyl group in the target compound.
4-Bromopyridine hydrochloride: Another brominated heterocycle with potential for similar reactivity.
Uniqueness
3-{[(5-bromopyrimidin-2-yl)oxy]methyl}-N-(3-methoxyphenyl)piperidine-1-carboxamide is unique due to its combination of functional groups, which provide a diverse range of chemical reactivity and potential applications. The presence of the piperidine ring and the methoxyphenyl group distinguishes it from simpler analogs and enhances its potential for specific interactions in biological and chemical systems.
Properties
IUPAC Name |
3-[(5-bromopyrimidin-2-yl)oxymethyl]-N-(3-methoxyphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O3/c1-25-16-6-2-5-15(8-16)22-18(24)23-7-3-4-13(11-23)12-26-17-20-9-14(19)10-21-17/h2,5-6,8-10,13H,3-4,7,11-12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESNTNNOFVIGCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCCC(C2)COC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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